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Introduction

Bromodomain-containing protein 8 (BRD8) is a key epigenetic reader and a component of the
NuA4/TIP60 histone acetyltransferase complex.[1][2][3] This complex plays a crucial role in
transcriptional regulation, DNA repair, and cell cycle control.[1][4] BRDS8 functions by
recognizing acetylated lysine residues on histones and other proteins, thereby influencing
chromatin structure and gene expression.[2][3] Dysregulation of BRD8 has been implicated in a
variety of diseases, most notably in cancer, where it can contribute to cell proliferation, drug
resistance, and tumor progression.[1][2] BRD8 is upregulated in several cancers, including
colon, prostate, and lung cancer.[1][4] It has also been associated with chronic lung diseases
such as cystic fibrosis and idiopathic pulmonary fibrosis.[4]

DNO02 is a potent and selective chemical probe for the first bromodomain of BRD8 (BRD8(1)).
[5][6][7] Its high affinity and selectivity make it an invaluable tool for elucidating the biological
functions of BRD8 and for exploring its potential as a therapeutic target in BRD8-related
diseases. These application notes provide detailed protocols for utilizing DNO2 in various
cellular and biochemical assays to probe BRDS8 function.
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Quantitative Data

A summary of the binding affinities and inhibitory concentrations for DN02 against BRD8 and

other bromodomains is presented below.

Target Assay Type Value Unit Reference

BRDS8(1) Ki 32 nM [5][8]

BRDS8(2) Ki >1000 nM [5][6]
AlphaScreen

BRDS8 48 nM [6][7]
IC50

BRDS8 BRET IC50 0.64 UM [7]
AlphaScreen

BRD9 >10 UM [7]
IC50
AlphaScreen

BRD4 >10 UM [7]
IC50

CBP IC50 >10 UM [7]

p300 IC50 >10 pM [7]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the known signaling pathways involving BRD8 and the

general workflows for key experimental protocols.
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BRDS8 Signaling Pathway
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Experimental Workflow Overview

Experimental Protocols

Herein are detailed protocols for key experiments to investigate the function of BRD8 using
DNO2.

AlphaScreen™ Biochemical Assay for BRDS8 Inhibition

This protocol is designed to measure the inhibitory activity of DN02 on the interaction between
the BRD8 bromodomain and an acetylated histone peptide.

Materials:

Recombinant BRD8(1) protein (His-tagged)

Biotinylated acetylated histone H4 peptide (e.g., H4K16ac)

DNO02 compound

AlphaScreen™ Streptavidin Donor Beads
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o AlphaScreen™ Nickel Chelate Acceptor Beads

o Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NacCl, 0.1% BSA)

o 384-well white microplates

Procedure:

Prepare a serial dilution of DNO2 in assay buffer.
e In a 384-well plate, add 2 pL of the DN02 dilution or DMSO (vehicle control).

e Add 4 pL of a solution containing recombinant BRD8(1) protein (final concentration ~10 nM)
and biotinylated histone peptide (final concentration ~10 nM) in assay buffer.

 Incubate for 30 minutes at room temperature.

e Add 4 pL of a mixture of AlphaScreen™ Streptavidin Donor and Nickel Chelate Acceptor
beads (final concentration 10 pg/mL each) in assay buffer, prepared in the dark.

 Incubate the plate in the dark for 60-90 minutes at room temperature.
e Read the plate on an AlphaScreen-capable plate reader.

o Calculate IC50 values by fitting the data to a dose-response curve.

NanoBRET™ Cellular Target Engagement Assay

This protocol assesses the ability of DNO2 to disrupt the interaction between BRD8 and histone
H3.3in live cells.

Materials:
o HEK293 cells
e NanoBRET™ BRD8/H3.3 plasmid pair (or equivalent)

e Opti-MEM™ | Reduced Serum Medium
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Lipofectamine™ 3000 Transfection Reagent

NanoBRET™ Nano-Glo® Substrate

DNO02 compound

96-well white microplates
Procedure:
e Seed HEK293 cells in a 96-well plate and grow to ~90% confluency.

o Co-transfect the cells with the NanoBRET™ BRD8 and H3.3 plasmids using
Lipofectamine™ 3000 according to the manufacturer's protocol.

e 24 hours post-transfection, prepare serial dilutions of DN02 in Opti-MEM™.
o Add the DNO02 dilutions to the cells and incubate for 2 hours at 37°C.

» Prepare the NanoBRET™ Nano-Glo® substrate according to the manufacturer's instructions
and add it to the cells.

» Read the plate on a luminometer capable of measuring BRET signals (donor emission at 460
nm and acceptor emission at 618 nm).

e Calculate the BRET ratio and determine the IC50 value of DN02.

Chemoproteomics for Target Identification

This protocol uses an affinity matrix functionalized with a DN02 analog to identify cellular
binding partners.

Materials:
o DNO2-functionalized affinity matrix (e.g., beads)
o Cell lysate from a relevant cell line (e.g., a cancer cell line with high BRD8 expression)

e Lysis buffer (e.g., 50 mM Tris-HCI pH 7.5, 150 mM NacCl, 1% NP-40, protease inhibitors)
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Wash buffer (e.g., lysis buffer with lower detergent concentration)

Elution buffer (e.g., SDS-PAGE sample buffer)

DNO1 or DNO2 as a competitor

Mass spectrometer

Procedure:

Incubate the DN02-functionalized beads with cell lysate for 2-4 hours at 4°C. For competition
experiments, pre-incubate the lysate with excess free DNO1 or DN02.

e Wash the beads extensively with wash buffer to remove non-specific binders.
o Elute the bound proteins using elution buffer.
o Separate the eluted proteins by SDS-PAGE.

o Excise protein bands of interest or analyze the entire eluate using in-gel or in-solution
digestion with trypsin.

« ldentify the proteins by mass spectrometry (LC-MS/MS).

e Analyze the data to identify proteins that are specifically competed off by free DNO1/DN02,
confirming them as specific interactors.

siRNA-mediated Knockdown of BRD8 followed by RNA-
Sequencing

This protocol is for investigating the downstream transcriptional effects of BRD8 loss-of-
function, which can be compared to the effects of DNO2 treatment.

Materials:
o Relevant cell line (e.g., Calu-3 lung epithelial cells)[4]

» SiRNA targeting BRD8 and non-targeting control SiRNA
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Lipofectamine™ RNAIMAX Transfection Reagent

Opti-MEM™ | Reduced Serum Medium

RNA extraction kit

Next-generation sequencing platform
Procedure:
e Seed cells and grow to 30-50% confluency.

o Transfect the cells with BRD8-targeting siRNA or control siRNA using RNAIMAX according to
the manufacturer's protocol.

e Incubate for 48-72 hours. Confirm knockdown efficiency by Western blot or gPCR.
« |solate total RNA from the cells using an RNA extraction Kkit.

o Perform library preparation for RNA-sequencing.

e Sequence the libraries on a next-generation sequencing platform.

e Analyze the sequencing data to identify differentially expressed genes between BRD8
knockdown and control cells.

Chromatin Immunoprecipitation followed by Sequencing
(ChIP-Seq)

This protocol is used to identify the genomic regions where BRDS8 is bound, which can be
altered by DNO2 treatment.

Materials:
e Cell line of interest

e DNO02 or DMSO (vehicle control)
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o Formaldehyde (for cross-linking)

e ChIP-grade antibody against BRD8

o Protein A/G magnetic beads

» Buffers for lysis, washing, and elution

o DNA purification kit

» Next-generation sequencing platform

Procedure:

o Treat cells with DN0O2 or DMSO for a defined period.

e Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
e Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-500 bp.
 Incubate the sheared chromatin with an anti-BRD8 antibody overnight at 4°C.

e Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

e Wash the beads to remove non-specific binding.

o Elute the complexes and reverse the cross-links.

» Purify the immunoprecipitated DNA.

e Prepare a sequencing library and perform sequencing.

e Analyze the data to identify BRD8 binding sites and how they are affected by DN02
treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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